Dabigatran impurity D is a degradation product of Dabigatran etexilate mesylate, a prodrug used to prevent stroke in individuals with atrial fibrillation. [, ] It is classified as a hydrolytic degradation impurity, forming under both acidic and basic conditions. [] While not inherently present in the drug substance, its presence serves as an indicator of potential degradation pathways and is crucial in assessing the stability and shelf-life of Dabigatran etexilate mesylate formulations. [, ] In scientific research, it serves as a reference standard for analytical method development and validation, specifically for quantifying impurities in Dabigatran etexilate mesylate samples. [, ]
Related Compounds
Dabigatran Etexilate Mesylate
Compound Description: Dabigatran etexilate mesylate is a prodrug of dabigatran, a direct thrombin inhibitor. It is prescribed to prevent stroke in patients with atrial fibrillation. [, , , , , ]
Relevance: Dabigatran etexilate mesylate is the prodrug of the target compound, Dabigatran impurity D. It is metabolized in the body to produce dabigatran, which is the active compound. [] Understanding the metabolism and breakdown products of dabigatran etexilate mesylate is crucial for identifying and characterizing impurities like Dabigatran impurity D.
Hexyl Chloroformate
Compound Description: Hexyl chloroformate is a genotoxic impurity that can be present in dabigatran etexilate mesylate drug substance. [] Genotoxic impurities are those that have the potential to damage DNA and potentially cause mutations, which can lead to cancer.
Relevance: Hexyl chloroformate is a potential impurity found in the synthesis process of the target compound, Dabigatran impurity D. [] Its presence highlights the importance of monitoring and controlling impurities during drug manufacturing.
Hexyl Benzylcarbamate
Compound Description: Hexyl benzylcarbamate (HBC) is a complex compound formed by derivatizing hexyl chloroformate (HCF) with benzylamine. This derivatization is part of an analytical method to quantify HCF in dabigatran etexilate mesylate. []
Relevance: Hexyl benzylcarbamate is produced from the reaction between Hexyl chloroformate and benzylamine. [] As Hexyl chloroformate is a potential impurity in the synthesis of the target compound, Dabigatran impurity D, Hexyl benzylcarbamate provides a way to indirectly detect and measure the presence of this genotoxic impurity.
Lepirudin
Compound Description: Lepirudin is a direct thrombin inhibitor (DTI) that, like dabigatran, is used as an anticoagulant. [] It is a recombinant hirudin variant derived from the saliva of the medicinal leech, Hirudo medicinalis.
Relevance: Lepirudin, similar to the target compound, Dabigatran impurity D, belongs to the direct thrombin inhibitor (DTI) class of drugs. [] Comparing their effects on platelet aggregation and coagulation pathways can provide insights into the potential mechanisms of action and side effects of Dabigatran impurity D.
Idarucizumab
Compound Description: Idarucizumab is a humanized monoclonal antibody fragment (Fab) specifically designed to reverse the anticoagulant effects of dabigatran. [, , , ] It is used in cases of uncontrolled bleeding or when urgent surgery or intervention is required in patients taking dabigatran.
Relevance: Idarucizumab is a specific antidote designed to neutralize the activity of the target compound, Dabigatran impurity D, which is a direct thrombin inhibitor. [, , , ] It works by binding to dabigatran with high affinity, preventing it from inhibiting thrombin. This highlights the importance of having reversal agents for anticoagulants, especially in emergency situations.
Warfarin
Compound Description: Warfarin is a commonly prescribed anticoagulant that belongs to the vitamin K antagonist class. [, , , , , , ] It works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver.
Relevance: Warfarin is another commonly used anticoagulant, often studied in comparison to Dabigatran and related compounds like the target compound, Dabigatran impurity D. [, , , , , , ] Comparisons are made in terms of efficacy, safety, bleeding risks, and interactions with other drugs. This comparative data is valuable for understanding the benefits and drawbacks of different anticoagulation strategies.
Compound Description: This compound, referred to as DP-1, is a known degradation product of dabigatran etexilate mesylate. [] It is formed under both acidic and basic hydrolytic conditions.
Relevance: This compound, (Z)-3-(2-((4-(N’-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoicacid, represents a known degradation product of Dabigatran etexilate mesylate. [] Identifying and understanding the formation of such degradation products is crucial for assessing the stability and shelf-life of the drug substance.
Compound Description: This compound, referred to as DP-2, is a newly identified degradation product of dabigatran etexilate mesylate. [] It is formed specifically under acidic hydrolytic conditions.
Relevance: This compound, 2-((4-carbamimidoylphenyl amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, represents a novel degradation product of Dabigatran etexilate mesylate, specifically observed under acidic conditions. [] Its discovery adds to the understanding of the drug's stability profile and potential degradation pathways.
Compound Description: This compound, referred to as DP-3, is a newly identified degradation product of dabigatran etexilate mesylate. [] It is formed under both acidic and basic hydrolytic conditions.
Relevance: This compound, (Z)-2-((4-(N’-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, is another novel degradation product of Dabigatran etexilate mesylate, emerging under both acidic and basic conditions. [] This finding underscores the importance of comprehensive stability testing under various conditions to fully characterize the degradation profile of the drug.
Rivaroxaban
Compound Description: Rivaroxaban is a direct factor Xa inhibitor, another type of oral anticoagulant. [] It is used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.
Relevance: Rivaroxaban, while not a direct structural relative of the target compound Dabigatran impurity D, falls under the broader category of novel oral anticoagulants (NOACs) that also includes dabigatran. [] Research often involves comparing these NOACs to assess their efficacy, safety, and bleeding risks in various clinical settings.
Low-Molecular-Weight Heparin (LMWH)
Compound Description: Low-Molecular-Weight Heparin (LMWH) is an injectable anticoagulant. [, ] It is often used as a bridging therapy when transitioning patients between warfarin and other anticoagulants or in situations where rapid anticoagulation is necessary.
Relevance: Low-Molecular-Weight Heparin (LMWH) is sometimes used as an alternative anticoagulant to Dabigatran. [, ] Understanding how its use compares to Dabigatran and potentially to related compounds like the target compound, Dabigatran impurity D, can be beneficial in clinical decision-making for patients requiring anticoagulation.
Source and Classification
Dabigatran etexilate is derived from dabigatran, a direct thrombin inhibitor. The impurities, including impurity D, can originate from various stages of synthesis, particularly when specific reagents or conditions are employed. Impurity D has been classified as a process-related impurity, often formed due to the presence of solvents like methanol during synthesis . It is crucial to monitor and control these impurities to meet regulatory standards for pharmaceutical products.
Synthesis Analysis
Methods and Technical Details
The synthesis of dabigatran etexilate typically involves several steps, including acylation reactions using n-hexyl chloroformate as a key reagent. In the case of impurity D, it is formed when methanol is present during the reaction process. The synthesis can be optimized through various methods such as design of experiments (DoE) to identify critical process parameters that minimize impurity formation .
A detailed synthetic pathway includes:
Acylation: The reaction begins with the acylation of 2-(4-cyanophenyl amino) acetic acid using n-hexyl chloroformate.
Purification: The product undergoes purification processes such as chromatography to isolate dabigatran etexilate from impurities.
Characterization: Analytical techniques like high-performance liquid chromatography (HPLC) are employed to assess purity levels and identify impurities.
Molecular Structure Analysis
Structure and Data
Dabigatran impurity D can be structurally characterized through various spectroscopic methods. Although specific structural data for impurity D is limited in available literature, it is generally represented as a derivative of the main dabigatran structure with additional functional groups resulting from synthetic side reactions.
The molecular formula for dabigatran etexilate is C19H21N7O5S, while impurity D's structure may include variations that reflect its formation conditions .
Chemical Reactions Analysis
Reactions and Technical Details
The formation of dabigatran impurity D typically involves side reactions during the synthetic process. For instance, when methanol is present, it can react with other intermediates leading to unwanted byproducts. The control of reaction conditions—such as temperature, solvent choice, and reagent purity—is critical in minimizing the formation of this impurity.
Key reactions involved in its formation include:
Nucleophilic Substitution: Methanol may act as a nucleophile in certain steps, leading to side products.
Hydrolysis: Conditions that favor hydrolysis can also contribute to the generation of impurities.
Mechanism of Action
Process and Data
Dabigatran acts as a direct thrombin inhibitor by binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin—a crucial step in blood coagulation. While impurity D does not have a defined mechanism of action as it does not exert therapeutic effects like dabigatran itself, understanding its presence is vital for ensuring that it does not interfere with the drug's efficacy or safety profile.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Solubility: Varies depending on functional groups present.
Melting Point: Typically lower than that of the parent compound due to structural differences.
Stability: May be less stable than dabigatran etexilate under certain conditions.
Chemical properties would include reactivity patterns that could lead to further degradation or interaction with other components in a formulation .
Applications
Scientific Uses
Dabigatran impurity D serves primarily as a reference standard for quality control purposes in pharmaceutical manufacturing. It is essential for:
Purity Testing: Used in chromatographic methods to assess the purity of dabigatran etexilate formulations.
Regulatory Compliance: Ensures that products meet safety standards set by health authorities.
Research: Provides insights into synthetic pathways and helps improve manufacturing processes by identifying potential sources of contamination.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
An impurity of Entecavir. Entecavir is a reverse transcriptase inhibitor. It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body.
Valganciclovir is the L-valinyl ester of ganciclovir, into which it is rapidly converted by intestinal and hepatic esterases. It is a synthetic analogue of 2'-deoxyguanosine. It has a role as a prodrug and an antiviral drug. It is a member of purines and a L-valyl ester. It is functionally related to a guanine and a ganciclovir.
Valganciclovir hydrochloride is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of cytomegalovirus retinitis (CMV retinitis) in adults with AIDS. Valganciclovir hydrochloride is also FDA-approved for the prevention of CMV disease in recipients of organ transplants who are at risk for CMV diseases. CMV diseases, including CMV retinitis, can be opportunistic infections(OIs) of HIV.
Valganciclovir hydrochloride (Valcyte, manufactured by Roche) is an antiviral medication used to treat cytomegalovirus infections. As the L-valyl ester of ganciclovir, it is actually a prodrug for ganciclovir. After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases. Valganciclovir is a Cytomegalovirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of valganciclovir is as a DNA Polymerase Inhibitor. Valganciclovir is a synthetic prodrug of ganciclovir, a nucleoside analogue of 2'-deoxyguanosine, with antiviral activity. After phosphorylation, valganciclovir is incorporated into DNA, resulting in inhibition of viral DNA polymerase, viral DNA synthesis, and viral replication. (NCI04) A ganciclovir prodrug and antiviral agent that is used to treat CYTOMEGALOVIRUS RETINITIS in patients with AIDS, and for the prevention of CYTOMEGALOVIRUS INFECTIONS in organ transplant recipients who have received an organ from a CMV-positive donor. See also: Valganciclovir Hydrochloride (has salt form).